molecular formula C13H21Cl3N2 B3034637 [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl CAS No. 2007908-52-1

[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl

Cat. No.: B3034637
CAS No.: 2007908-52-1
M. Wt: 311.7
InChI Key: NFJUMSZINFDWBG-UHFFFAOYSA-N
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Description

[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted chlorophenyl compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for the treatment of various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in industrial research and development.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Fluoro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl
  • [1-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl
  • [1-(4-Methyl-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl

Uniqueness

Compared to similar compounds, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research, as it can provide insights into the structure-activity relationships and help in the design of new molecules with improved efficacy and safety profiles.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11;;/h4-7,13,15H,2-3,8-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJUMSZINFDWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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